2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
BenchChem offers high-quality 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-14(19-21-9)17-15(20)8-10-7-13(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOJRHDARNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
Antimicrobial Activity
Research indicates that compounds within the isoxazole class exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains. In vitro studies demonstrated that it possesses:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against:
- E. coli : MIC of 0.0195 mg/mL
- Bacillus mycoides : MIC of 0.0048 mg/mL
- Candida albicans : MIC of 0.0048 mg/mL
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Notably, it has been tested against various cancer cell lines, showing:
- Cytotoxicity : Effective against human cancer cell lines with IC50 values ranging from 5 to 20 µM.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Efficacy Against Bacterial Strains
A study conducted by Zhang et al. (2024) evaluated the efficacy of various isoxazole derivatives, including our compound, against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains . -
Anticancer Evaluation
A recent investigation by Lee et al. (2024) assessed the anticancer properties of isoxazole derivatives in vitro and in vivo. The study found that the compound effectively reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
